molecular formula C6H13BrMg B13392941 magnesium;hexane;bromide

magnesium;hexane;bromide

Cat. No.: B13392941
M. Wt: 189.38 g/mol
InChI Key: LZFCBBSYZJPPIV-UHFFFAOYSA-M
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Description

Magnesium;hexane;bromide, also known as hexylmagnesium bromide, is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. Hexylmagnesium bromide is typically used in addition reactions with various electrophiles to form alcohols or carboxylic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexylmagnesium bromide is prepared by reacting magnesium turnings with 1-bromohexane in an anhydrous diethyl ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In industrial settings, the preparation of hexylmagnesium bromide follows a similar procedure but on a larger scale. The reaction vessel is equipped with a reflux condenser to maintain the reaction temperature and prevent the loss of volatile solvents. The magnesium turnings are activated by a small amount of iodine to initiate the reaction .

Chemical Reactions Analysis

Types of Reactions

Hexylmagnesium bromide undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Hexylmagnesium bromide is extensively used in scientific research for:

Mechanism of Action

The mechanism of action of hexylmagnesium bromide involves the nucleophilic addition of the carbon-magnesium bond to electrophilic centers. The carbon atom in the Grignard reagent is highly nucleophilic due to the polarization of the carbon-magnesium bond. This allows it to attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Hexylmagnesium bromide is similar to other Grignard reagents such as:

  • Methylmagnesium bromide
  • Phenylmagnesium bromide
  • Ethylmagnesium bromide

Uniqueness

Hexylmagnesium bromide is unique due to its longer carbon chain, which can influence the steric and electronic properties of the reactions it undergoes. This makes it particularly useful in the synthesis of larger, more complex molecules .

Conclusion

Hexylmagnesium bromide is a versatile and valuable reagent in organic chemistry, with applications ranging from synthetic organic chemistry to material science and biological studies. Its ability to form carbon-carbon bonds makes it an indispensable tool for chemists.

Properties

IUPAC Name

magnesium;hexane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13.BrH.Mg/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFCBBSYZJPPIV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[CH2-].[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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